![molecular formula C13H17NO B1461535 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine CAS No. 1092304-31-8](/img/structure/B1461535.png)
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Overview
Description
“2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 1092304-31-8 . It has a molecular weight of 203.28 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 2-methyl-1-(3-methyl-1-benzofuran-2-yl)-1-propanamine . The InChI code is 1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 203.28 .Scientific Research Applications
Cancer Therapeutics
Benzofuran derivatives have been identified for their anticancer properties. The specific compound could be synthesized with various substituents to evaluate its efficacy in inhibiting the growth of cancer cells, potentially leading to the development of new chemotherapeutic agents .
Anti-Inflammatory and Analgesic Research
Compounds containing benzofuran rings have shown analgesic and anti-inflammatory effects. This makes 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine a candidate for the development of new pain relief medications, particularly those that could offer an alternative to opioids .
Antimicrobial Studies
Research has demonstrated the antimicrobial potential of benzofuran compounds. This particular molecule could be studied for its effectiveness against various bacterial and viral pathogens, contributing to the search for new antibiotics and antivirals .
Cardiovascular Research
The benzofuran nucleus has been associated with cardiovascular benefits, including antiarrhythmic and hypotensive effects. This compound could be used in the synthesis of new drugs aimed at treating heart conditions such as arrhythmias and hypertension .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPOBQRKWXUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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